molecular formula C14H25N7O4 B14122404 Agmatidine CAS No. 1221169-70-5

Agmatidine

Cat. No.: B14122404
CAS No.: 1221169-70-5
M. Wt: 355.39 g/mol
InChI Key: NHQSDCRALZPVAJ-HJQYOEGKSA-N
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Preparation Methods

Agmatidine formation occurs through a three-step mechanism. In the first step, TiaS hydrolyzes the alpha-beta phosphodiester bond of adenosine triphosphate to produce adenosine monophosphate and pyrophosphate. In the second step, the C2 carbonyl oxygen of cytidine 34 attacks the gamma-phosphorus atom to form the p-C34 intermediate, releasing beta-phosphate. The final step involves the nucleophilic attack on the activated C2 by the primary amino group of agmatine .

Chemical Reactions Analysis

Agmatidine undergoes various chemical reactions, including substitution reactions. The common reagents and conditions used in these reactions include adenosine triphosphate and TiaS enzyme. The major products formed from these reactions are adenosine monophosphate, pyrophosphate, and p-C34 intermediate .

Scientific Research Applications

Agmatidine, a modified cytidine, is found in archaeal tRNA and plays a role in decoding mRNA during protein translation . Research has identified this compound in the anticodon wobble position of isoleucine tRNA (tRNA<sup>Ile</sup>) in certain archaea, where it facilitates the accurate reading of the AUA codon .

Scientific Research Applications

  • Codon Reading Specificity: this compound ensures the accurate reading of the isoleucine codon AUA, preventing misreading as the methionine codon AUG . This is crucial for maintaining the fidelity of protein translation in archaea .
  • Structural Similarity to Lysidine: this compound shares functional similarities with lysidine, a modified cytidine found in bacterial tRNA<sup>Ile</sup> . Both modifications involve replacing the C2-oxo group of cytidine with a basic amino acid derivative, ensuring codon reading specificity .
  • Presence in Various Archaea: this compound has been identified in various archaeal species, including Methanococcus maripaludis and Sulfolobus solfataricus, suggesting its widespread presence and importance in archaeal biology .
  • Agmatine Precursor Role: The presence of this compound suggests that agmatine, a known neuromodulator and essential for polyamine biosynthesis in certain archaea, may also be essential in other archaea for modifying cytidine, which is required for decoding the AUA codon .
  • Potential Tautomeric Structures: this compound has the potential to form several tautomeric structures at neutral pH, which may influence its interactions with mRNA codons .

Mechanism of Action

The mechanism of action of agmatidine involves its role in the decoding of the AUA codon in archaea. It is present in the wobble position of the anticodon of several archaeal AUA decoding transfer ribonucleic acids, where it ensures the correct base-pairing with adenosine but not with guanosine. This specificity is crucial for the accurate translation of the genetic code .

Comparison with Similar Compounds

Agmatidine is similar to lysidine, another modified cytidine found in the anticodon of transfer ribonucleic acid isoleucine in bacteria. Both this compound and lysidine replace the C2-oxo group of cytidine with a basic amino acid, either decarboxy-arginine or lysine, respectively. This modification allows the transfer ribonucleic acid to read the isoleucine codon AUA without also reading the methionine codon AUG .

Similar Compounds::
  • Lysidine
  • Queuosine
  • Archaeosine

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which agmatidine enables AUA codon decoding in archaeal tRNA<sup>Ile</sup>?

this compound, a 2-agmatinylcytidine modification at the wobble position (position 34) of archaeal tRNA<sup>Ile</sup>, enables specific recognition of the AUA codon by forming a selective base pair with adenosine. This specificity arises from its unique tautomeric structure, which prevents wobble pairing with guanosine. Methodologically, this mechanism has been elucidated through X-ray crystallography of ribosome-tRNA complexes and comparative analysis of modified vs. unmodified tRNA binding affinities using in vitro translation assays .

Q. How does this compound biosynthesis differ from lysidine biosynthesis in bacteria?

this compound is synthesized via tRNA<sup>Ile</sup>-agmatidine synthetase (Tias), which catalyzes the replacement of cytidine’s C2-oxo group with agmatine (a decarboxylated arginine derivative). In contrast, bacterial lysidine synthesis involves tRNA<sup>Ile</sup>-lysidine synthetase (TilS), which incorporates lysine. Comparative studies using isotopic labeling and enzyme activity assays reveal distinct evolutionary pathways, with this compound biosynthesis relying on the arginine decarboxylase (ADC) pathway in archaea, while lysidine utilizes the lysine biosynthetic pathway in bacteria .

Advanced Research Questions

Q. What computational models predict the structural impact of this compound on tRNA-mRNA duplex stability?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are employed to model this compound’s tautomeric states and their effects on RNA duplex stability. For example, MD simulations of the Haloarcula marismortui tRNA<sup>Ile</sup>-mRNA complex show that this compound’s agmatine side chain sterically hinders guanosine pairing while stabilizing adenosine interactions through electrostatic complementarity. However, predictive accuracy depends on high-resolution structural data (e.g., from cryo-EM or NMR) to parameterize force fields .

Q. How can researchers resolve contradictions in codon recognition data for this compound-modified tRNA<sup>Ile</sup>?

Mutagenesis studies of C34 (the precursor to this compound) in H. marismortui tRNA<sup>Ile</sup> revealed unexpected binding to AUA, AUG, and AUU codons when modified. To address this, researchers combine in vitro ribosome-binding assays with mass spectrometry to verify modification completeness. Contradictions may arise from incomplete enzymatic modification or context-dependent ribosomal effects, necessitating orthogonal validation via toehold RNA structure probing or single-molecule fluorescence assays .

Q. What evolutionary biology approaches explain the convergent use of this compound (archaea) and lysidine (bacteria) for AUA decoding?

Phylogenetic analysis of tRNA-modifying enzymes (e.g., Tias in archaea vs. TilS in bacteria) and comparative genomics of codon-usage bias support convergent evolution. For instance, archaeal genomes universally lack TilS homologs but encode Tias, while bacterial genomes show the inverse. Experimental validation involves heterologous expression of archaeal Tias in bacterial systems to test functional incompatibility, highlighting evolutionary constraints in genetic code expansion .

Q. Methodological Considerations

Table 1: Key Techniques for Studying this compound

Research Focus Methods References
Base-pairing specificityX-ray crystallography, NMR, in vitro ribosome-binding assays
Biosynthesis pathwaysRadiolabeled precursor tracking, enzyme kinetics assays
Evolutionary analysisPhylogenetic tree construction, heterologous expression systems
Computational modelingMolecular dynamics simulations, DFT calculations

Table 2: Common Data Contradictions and Resolutions

Contradiction Resolution Strategy
Inconsistent codon recognition in mutant tRNAValidate modification status via HPLC-MS/MS; use orthogonal binding assays
Discrepancies in enzymatic activity assaysControl for cofactor availability (e.g., ATP/agmatine levels)

Q. Critical Analysis of Evidence

  • Convergent Evolution : Evidence from archaeal and bacterial systems (e.g., H. marismortui vs. E. coli) confirms that this compound and lysidine achieve analogous functions through distinct chemical modifications, underscoring the plasticity of genetic code evolution .
  • Limitations in Predictive Modeling : Computational approaches (e.g., MD simulations) are constrained by incomplete structural data for rare nucleoside modifications like this compound, necessitating iterative experimental validation .

Properties

CAS No.

1221169-70-5

Molecular Formula

C14H25N7O4

Molecular Weight

355.39 g/mol

IUPAC Name

2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine

InChI

InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1

InChI Key

NHQSDCRALZPVAJ-HJQYOEGKSA-N

Isomeric SMILES

C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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